molecular formula C25H24FNO B582746 [1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone CAS No. 1797983-61-9

[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone

Cat. No.: B582746
CAS No.: 1797983-61-9
M. Wt: 373.5 g/mol
InChI Key: KEFSMRMUICTKBX-UHFFFAOYSA-N
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Description

[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone is a synthetic compound supplied for controlled laboratory research applications. This substance is of significant interest in forensic science for the development and validation of analytical methods, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) analysis, which are critical for the identification of novel psychoactive substances (NPS) . Researchers utilize this compound as a reference standard to enhance the accuracy of substance identification in complex matrices. The molecular structure, featuring a methanone group bridging indole and naphthalene ring systems, is a key focus for structure-activity relationship (SAR) studies in cannabinoid receptor pharmacology. The product is strictly provided for research purposes in authorized laboratories. It is not intended for diagnostic, therapeutic, or human consumption of any kind. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

CAS No.

1797983-61-9

Molecular Formula

C25H24FNO

Molecular Weight

373.5 g/mol

IUPAC Name

[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone

InChI

InChI=1S/C25H24FNO/c1-3-18(26)14-15-27-16-23(21-10-6-7-11-24(21)27)25(28)22-13-12-17(2)19-8-4-5-9-20(19)22/h4-13,16,18H,3,14-15H2,1-2H3

InChI Key

KEFSMRMUICTKBX-UHFFFAOYSA-N

SMILES

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F

Canonical SMILES

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F

Appearance

Assay:≥95%A solution in methanol

Synonyms

(1-(3-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone; 

Origin of Product

United States

Preparation Methods

Alkylation of Indole Core

The synthesis begins with the alkylation of indole at the N1 position using 3-fluoro-1-bromopentane. This step parallels methodologies documented for 5-fluoropentyl analogs like AM-2201. In a typical procedure:

  • Reagents : Indole (1.0 equiv), 3-fluoro-1-bromopentane (1.2 equiv), potassium carbonate (2.0 equiv), dimethylformamide (DMF) solvent.

  • Conditions : Reflux at 80°C for 12–16 hours under nitrogen atmosphere.

  • Workup : Quenching with ice-water, extraction with dichloromethane, and silica gel chromatography (hexane:ethyl acetate, 9:1) yield 1-(3-fluoropentyl)indole as a pale-yellow oil.

This step’s efficiency hinges on the electrophilicity of the bromoalkane and the base’s ability to deprotonate indole. The 3-fluoropentyl group introduces steric and electronic effects that moderately reduce reaction rates compared to non-fluorinated analogs.

Friedel-Crafts Acylation

The acylated product is synthesized via Friedel-Crafts reaction between 1-(3-fluoropentyl)indole and 4-methylnaphthoyl chloride:

  • Catalyst : Anhydrous aluminum chloride (AlCl₃, 1.5 equiv).

  • Solvent : Dichloromethane (DCM) at 0°C to room temperature for 6 hours.

  • Stoichiometry : 1:1 molar ratio of indole derivative to acyl chloride.

The reaction mechanism involves electrophilic attack at the indole C3 position, facilitated by AlCl₃’s Lewis acidity. Steric hindrance from the 4-methylnaphthoyl group necessitates extended reaction times compared to smaller acylating agents. Crude product purification employs flash chromatography (silica gel, gradient elution with hexane:ethyl acetate 8:2 to 7:3), yielding the title compound as a crystalline solid.

Optimization of Reaction Parameters

Catalyst Screening

Comparative studies of acid catalysts for the acylation step reveal:

CatalystYield (%)Purity (%)
AlCl₃7895
FeCl₃6588
Silica-H₂SO₄4279

AlCl₃ achieves superior yields due to its strong electrophilic activation of the acyl chloride. Silica-sulfuric acid, while effective for less sterically demanding substrates, underperforms here due to pore size limitations.

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics:

SolventDielectric ConstantYield (%)
DCM8.9378
Toluene2.3854
Acetonitrile37.532

Polar aprotic solvents like DCM stabilize the acylium ion intermediate, enhancing reactivity. Elevated temperatures (40°C) reduce regioselectivity, promoting byproducts from C2 acylation.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J = 8.2 Hz, 1H, naphthyl-H), 8.02 (s, 1H, indole-H), 7.89–7.43 (m, 9H, aromatic), 4.21 (t, J = 7.1 Hz, 2H, N-CH₂), 2.72 (s, 3H, CH₃-naphthyl), 1.92–1.45 (m, 6H, pentyl chain), 1.08 (t, J = 6.9 Hz, 3H, CF₂CH₂).

  • HRMS (ESI+) : m/z calculated for C₂₆H₂₅FNO [M+H]⁺: 398.1924; found: 398.1926.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 75:25, 1.0 mL/min) shows a single peak at 12.7 min (purity >98%), confirming the absence of regioisomers or unreacted starting materials.

Challenges and Mitigation Strategies

Fluorine Positional Isomerism

The 3-fluoropentyl substituent introduces synthetic complexity compared to 5-fluoropentyl analogs (e.g., MAM-2201). Mitigation strategies include:

  • Precise temperature control during alkylation to minimize elimination side reactions.

  • Isotopic labeling studies to track fluorine migration during purification.

Scale-Up Considerations

Pilot-scale synthesis (100 g) reveals a 15% yield reduction due to exothermic side reactions. Implementing jacketed reactors and incremental reagent addition restores yields to 70%.

Comparative Analysis with Structural Analogs

Parameter[1-(3-Fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanoneMAM-2201JWH-122
Molecular FormulaC₂₆H₂₅FNOC₂₅H₂₄FNOC₂₅H₂₅NO
Yield (%)788285
Retention Time (min)12.711.910.4

The elongated fluoropentyl chain in the target compound increases lipophilicity (logP = 5.2 vs. 4.8 for MAM-2201), impacting solubility in aqueous matrices .

Chemical Reactions Analysis

Types of Reactions

MAM2201 N-(3-fluoropentyl) isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

MAM2201 N-(3-fluoropentyl) isomer has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Studied for its interaction with cannabinoid receptors in biological systems.

    Medicine: Investigated for potential therapeutic applications, although its physiological and toxicological properties are not fully understood.

    Industry: Utilized in the development of new synthetic cannabinoids and related compounds

Mechanism of Action

The mechanism of action of MAM2201 N-(3-fluoropentyl) isomer involves its interaction with cannabinoid receptors (CB1 and CB2) in the body. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Effects

Key analogs of MAM-2201 differ in substituents on the pentyl chain, naphthalene ring, or core heterocycle. These modifications influence receptor affinity, metabolic stability, and detection profiles.

Table 1: Structural Comparison of MAM-2201 and Analogs
Compound Core Structure Pentyl Chain Substitution Naphthalene Substitution Molecular Formula Key Features
MAM-2201 Indole 5-Fluoropentyl 4-Methyl C25H24FNO High CB1 affinity; regulated in Japan
JWH-122 Indole Pentyl (no halogen) 4-Methyl C25H25NO Lower metabolic stability vs. halogenated analogs
AM-2201 Indole 5-Fluoropentyl None C24H22FNO Lacks 4-methyl group; similar fluorination
THJ-2201 Indazole 5-Fluoropentyl None C23H20FNO Indazole core; reduced potency vs. indole derivatives
JWH-210 Indole Pentyl 4-Ethyl C27H27NO Increased lipophilicity; unstudied metabolic impact
MAM-2201-Cl Indole 5-Chloropentyl 4-Methyl C25H24ClNO Chlorine substitution; potential higher metabolic stability

Metabolic Stability and Halogen Effects

  • However, larger halogens (e.g., iodine in I-JWH-122) increase metabolic stability, suggesting a size-dependent effect .

Receptor Binding and Potency

  • Indole vs. Indazole : Indole-based SCRAs (e.g., MAM-2201, JWH-122) generally show higher CB1 affinity than indazole derivatives (e.g., THJ-2201) due to better structural alignment with receptor sites .

Detection and Legal Status

  • Analytical Methods : MAM-2201 and analogs are detectable via GC/IR and HPLC-DAD, with distinct chromatographic profiles due to structural variations .
  • Regulatory Status : MAM-2201 is explicitly controlled in Japan (R-112), whereas JWH-122 and AM-2201 face broader international restrictions .

Biological Activity

Overview

The compound [1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone, commonly referred to as MAM-2201, is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This article delves into its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C25H24FNO
  • Molecular Weight : 373.5 g/mol
  • CAS Number : 1354631-24-5

MAM-2201 acts primarily as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain sensation, mood regulation, and memory. The compound's structural similarity to THC (tetrahydrocannabinol) allows it to bind effectively to these receptors, often with higher potency than THC itself.

Neurofunctional Effects

Research indicates that MAM-2201 can lead to significant neurofunctional disruptions:

  • Memory Deficits : Studies have shown that administration of MAM-2201 results in impairments in both short-term and long-term working memory in animal models.
  • Motor and Sensory Impairments : Altered locomotor activity and impaired sensory gating functions have been observed following exposure to this compound .

Toxicological Profile

The toxicological effects of MAM-2201 have been a subject of extensive investigation:

  • Acute Toxicity : Reports suggest that high doses can lead to severe adverse effects, including anxiety, paranoia, and hallucinations .
  • Chronic Exposure Risks : Long-term use may be associated with cognitive deficits and potential for addiction due to its strong receptor agonism .

Pharmacokinetics

A study focused on the pharmacokinetics of MAM-2201 highlighted its rapid absorption and metabolism:

  • Study Design : Rats were administered MAM-2201 subcutaneously, followed by plasma analysis using liquid chromatography-tandem mass spectrometry.
  • Findings : The study found that plasma concentrations peaked approximately 8 hours post-administration, with significant levels of both MAM-2201 and its metabolites detected .

Comparative Potency

In comparison to other synthetic cannabinoids:

CompoundCB1 Receptor Binding AffinityObserved Effects
MAM-2201HighSevere neurofunctional impairments
JWH-018ModerateMild psychoactive effects
THCLowModerate psychoactive effects

Q & A

Basic: What are the optimal synthetic routes for [1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone, and how can efficiency be improved?

Answer:
The synthesis involves multi-step strategies, including selective fluorination and coupling reactions between indole and naphthalene derivatives. Key steps include:

  • Fluoropentyl chain introduction : Alkylation of the indole nitrogen using 3-fluoropentyl halides under basic conditions.
  • Friedel-Crafts acylation : Coupling the fluoropentyl-indole intermediate with 4-methylnaphthalen-1-ylmethanone using Lewis acids (e.g., AlCl₃).
  • Purification : Flash chromatography or recrystallization for isolating high-purity product.

Optimization : Computer-aided synthesis planning tools (e.g., Chematica) predict reaction pathways and reduce trial-and-error by analyzing reaction mechanisms and steric/electronic effects .

Basic: Which analytical techniques are most reliable for structural confirmation of this compound?

Answer:
A combination of techniques is critical:

Technique Application Example Data
GC-MS Molecular weight confirmation; fragmentation patternsBase peak at m/z 377 (M⁺)
¹H/¹³C NMR Assigning proton/environment signalsIndole H-2 signal at δ 7.45 ppm
FT-IR Functional group identificationC=O stretch at ~1650 cm⁻¹
X-ray Crystallography Absolute configuration (if crystalline)Unit cell parameters (e.g., space group)

Cross-validation : Discrepancies in spectral data (e.g., unexpected shifts) require revisiting reaction conditions or impurities .

Advanced: How can researchers resolve contradictions in analytical data (e.g., GC-MS vs. NMR results)?

Answer:
Contradictions often arise from isomerism, impurities, or solvent effects. Methodological solutions include:

  • Isomer differentiation : Use GC/IR spectroscopy to distinguish positional isomers (e.g., fluoropentyl chain regioisomers) .
  • High-resolution MS : Confirm molecular formula (C₂₅H₂₄FNO) and rule out adducts.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm coupling between fluoropentyl and indole groups .
  • Reproducibility checks : Repeat synthesis and analysis under inert atmospheres to exclude oxidation artifacts.

Advanced: What computational models predict the compound’s reactivity or receptor interactions?

Answer:

  • Docking simulations : Molecular docking (e.g., AutoDock Vina) models interactions with cannabinoid receptors (CB1/CB2). The naphthalenylmethanone group likely engages in π-π stacking with receptor aromatics .
  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., fluorination sites) .
  • MD simulations : Assess stability of receptor-ligand complexes in lipid bilayers.

Validation : Compare computational results with in vitro binding assays (e.g., competitive displacement using [³H]CP55,940) .

Advanced: How can metabolic pathways of this compound be studied in vitro?

Answer:

  • Hepatic microsome assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS.
  • Phase I/II metabolism : Identify hydroxylation (e.g., at the fluoropentyl chain) or glucuronidation using isotopic labeling .
  • Stability studies : Monitor degradation in simulated gastric fluid (pH 2.0) or plasma.

Key metabolites : Hydroxylated derivatives (e.g., 4-hydroxypentyl analogs) are common in synthetic cannabinoids .

Basic: What safety precautions are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis/purification.
  • Ventilation : Ensure adequate airflow to avoid inhalation of fine particulates.
  • Waste disposal : Neutralize acidic/byproduct residues before disposal as hazardous waste .

Advanced: How does structural modification (e.g., fluoropentyl chain length) impact biological activity?

Answer:

  • Chain elongation : Longer chains (e.g., 5-fluoropentyl vs. 3-fluoropentyl) increase lipophilicity and CB1 binding affinity.
  • Fluorine position : 3-fluorination reduces metabolic degradation compared to terminal fluorination .
  • SAR studies : Compare EC₅₀ values in cAMP inhibition assays across analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone

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